Epiafzelechin 3-O-gallate
Overview
Description
Epiafzelechin 3-O-gallate is a naturally occurring compound belonging to the class of catechins, which are a type of flavonoid. It is a yellow solid that is soluble in water and some organic solvents . This compound is derived from the combination of epiafzelechin and gallic acid, forming an ester bond. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epiafzelechin 3-O-gallate typically involves the esterification of epiafzelechin with gallic acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, the reaction is often carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve the extraction of epiafzelechin from natural sources such as green tea leaves, followed by esterification with gallic acid. The process may include steps like solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Epiafzelechin 3-O-gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the gallic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Epiafzelechin 3-O-gallate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of catechins and their derivatives.
Mechanism of Action
Epiafzelechin 3-O-gallate exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antiviral Activity: It interferes with viral entry, replication, and assembly by binding to viral proteins and host cell receptors.
Comparison with Similar Compounds
Epiafzelechin 3-O-gallate is similar to other catechins such as epigallocatechin gallate, epicatechin gallate, and gallocatechin gallate. it has unique properties that distinguish it from these compounds:
Epigallocatechin Gallate: Both compounds have strong antioxidant and anti-inflammatory activities, but epigallocatechin gallate is more abundant in green tea and has been more extensively studied.
Epicatechin Gallate: Epicatechin gallate has similar biological activities, but this compound may have a higher affinity for certain molecular targets.
Gallocatechin Gallate: Gallocatechin gallate shares similar health benefits, but this compound may exhibit different pharmacokinetic properties.
Properties
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O9/c23-12-3-1-10(2-4-12)21-19(9-14-15(25)7-13(24)8-18(14)30-21)31-22(29)11-5-16(26)20(28)17(27)6-11/h1-8,19,21,23-28H,9H2/t19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZPYNMXGUHFMZ-TZIWHRDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308092 | |
Record name | (-)-Epiafzelechin 3-O-gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108907-43-3 | |
Record name | (-)-Epiafzelechin 3-O-gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108907-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Epiafzelechin 3-O-gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epiafzelechin 3-O-gallate, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDC4N7B392 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-Epiafzelechin 3-gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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